molecular formula C16H22ClN3O2 B2522214 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane CAS No. 2094438-33-0

1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane

Cat. No. B2522214
CAS RN: 2094438-33-0
M. Wt: 323.82
InChI Key: CZHSGBYYYYBMRH-UHFFFAOYSA-N
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Description

1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane, also known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCA is a heterocyclic compound that contains a pyridine ring and an azepane ring, and it has been found to exhibit a range of interesting properties that make it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in scientific research. In addition to its antitumor activity, 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for use in the treatment of inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane is its high purity and availability, making it a readily available compound for use in research. However, one limitation of 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane is its potential toxicity, which may limit its use in certain applications. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane and its potential applications in various fields.

Future Directions

There are many potential future directions for research on 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane. One area of interest is in the development of new therapeutic agents based on the structure of 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane. By modifying the structure of 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane, it may be possible to develop more potent and selective inhibitors of HDACs, which could be used in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane, and its potential applications in various fields. Overall, 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane is a promising compound that has the potential to make significant contributions to scientific research.

Synthesis Methods

The synthesis of 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane involves the reaction of 2-chloronicotinic acid with 1,4-diazepane in the presence of triethylamine and chloroform. The resulting product is then reacted with morpholine to form the final compound. The synthesis of 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane has been optimized to achieve high yields and purity, making it a readily available compound for use in research.

Scientific Research Applications

1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane has been found to exhibit a range of interesting properties that make it a promising candidate for use in scientific research. One of the main applications of 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent. 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane has been found to exhibit antitumor activity, making it a potential candidate for use in cancer treatment.

properties

IUPAC Name

(2-chloropyridin-4-yl)-(4-morpholin-4-ylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c17-15-12-13(3-5-18-15)16(21)20-6-1-2-14(4-7-20)19-8-10-22-11-9-19/h3,5,12,14H,1-2,4,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHSGBYYYYBMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)C2=CC(=NC=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane

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